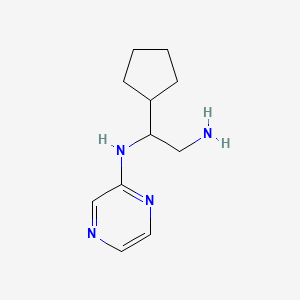![molecular formula C12H16N2O3 B6634039 2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6634039.png)
2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid, also known as Baclofen, is a chemical compound that has been used as a muscle relaxant and antispastic agent. It was first synthesized in 1962 by Heinrich Keberle and later introduced in clinical practice in 1971. Baclofen is a GABA-B receptor agonist, which means that it acts on the GABA-B receptors in the brain and spinal cord to reduce muscle spasticity and pain.
Wirkmechanismus
2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid acts as a GABA-B receptor agonist, which means that it binds to and activates the GABA-B receptors in the brain and spinal cord. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the nervous system. By activating the GABA-B receptors, 2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid reduces the release of excitatory neurotransmitters, such as glutamate, and inhibits the activity of motor neurons, which results in muscle relaxation and reduction of spasticity.
Biochemical and Physiological Effects:
2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid has been shown to have several biochemical and physiological effects in the body. It reduces the release of excitatory neurotransmitters, such as glutamate and substance P, and increases the release of inhibitory neurotransmitters, such as GABA. It also inhibits the activity of motor neurons, which results in muscle relaxation and reduction of spasticity. 2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid has been shown to have a half-life of 3-4 hours and is primarily excreted unchanged in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. It has also been extensively studied for its therapeutic effects in treating muscle spasticity and other neurological disorders. However, 2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid has several limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which makes it difficult to maintain a consistent concentration in vitro. It also has a narrow therapeutic index, which means that the dosage must be carefully monitored to avoid toxicity.
Zukünftige Richtungen
There are several future directions for the study of 2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid. One area of research is the development of new formulations of 2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid that have a longer half-life and are more effective in reducing muscle spasticity. Another area of research is the investigation of the effects of 2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid on other neurological disorders, such as epilepsy and Parkinson's disease. Additionally, the use of 2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid in combination with other drugs, such as opioids and cannabinoids, is an area of research that has the potential to improve the efficacy of 2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid in treating pain and spasticity. Finally, the investigation of the long-term effects of 2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid on cognitive function and quality of life is an important area of research that will help to inform the clinical use of 2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid in patients with neurological disorders.
Synthesemethoden
2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid can be synthesized by the reaction of 4-chloro-2-methylpyridine with sodium cyanide to form 2-methylpyridine-4-carbonitrile. The carbonitrile is then reduced with hydrogen gas in the presence of a palladium catalyst to form 2-methylpyridine-4-amine. The amine is then reacted with butyric anhydride to form 2-[[(2-methylpyridine-4-carbonyl)amino]methyl]butanoic acid.
Wissenschaftliche Forschungsanwendungen
2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid has been extensively studied for its therapeutic effects in treating muscle spasticity, particularly in patients with spinal cord injuries, multiple sclerosis, and cerebral palsy. It has also been used to treat alcoholism, anxiety, and other neurological disorders. 2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid has been shown to be effective in reducing muscle spasticity and pain, improving motor function, and enhancing quality of life in patients with these conditions.
Eigenschaften
IUPAC Name |
2-[[(2-methylpyridine-4-carbonyl)amino]methyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-9(12(16)17)7-14-11(15)10-4-5-13-8(2)6-10/h4-6,9H,3,7H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQMWZPVMQLGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=CC(=NC=C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633958.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B6633959.png)


![2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol](/img/structure/B6633985.png)





![Ethyl 2-[benzyl(but-2-ynoyl)amino]acetate](/img/structure/B6634009.png)
![2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid](/img/structure/B6634021.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine](/img/structure/B6634047.png)
